2-[1-(4-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Overview
Description
2-[1-(4-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antimicrobial, and antiviral properties .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide has been shown to interact with CDK2, a cyclin-dependent kinase . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis . The compound’s interaction with CDK2 is believed to be through essential hydrogen bonding with Leu83 .
Cellular Effects
In cellular studies, 2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide has been shown to have cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . The compound’s effects on these cells include alterations in cell cycle progression and induction of apoptosis .
Molecular Mechanism
At the molecular level, 2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide exerts its effects by inhibiting the activity of CDK2 . This inhibition leads to a disruption in the normal progression of the cell cycle, resulting in cell cycle arrest and apoptosis . The compound’s binding interactions with CDK2 are believed to involve essential hydrogen bonding with Leu83 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the condensation with formamide to yield the pyrazolopyrimidine core . The final step involves the acylation of the pyrazolopyrimidine with acetic anhydride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[1-(4-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of CDK2, blocking its activity and preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have shown promising anticancer activities.
Uniqueness
2-[1-(4-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a valuable candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-2-4-10(5-3-9)19-13-11(6-17-19)14(21)18(8-16-13)7-12(15)20/h2-6,8H,7H2,1H3,(H2,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGCZUAYIBWZAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327752 | |
Record name | 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646563 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
841212-04-2 | |
Record name | 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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